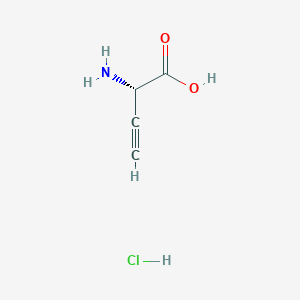
(S)-2-Aminobut-3-ynoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Aminobut-3-ynoic acid hydrochloride is a chiral amino acid derivative with a unique structure that includes an alkyne group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminobut-3-ynoic acid hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a propargylamine precursor. The reaction conditions often include the use of a ruthenium or rhodium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization and recrystallization steps to obtain the hydrochloride salt form.
化学反应分析
Types of Reactions
(S)-2-Aminobut-3-ynoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
科学研究应用
(S)-2-Aminobut-3-ynoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (S)-2-Aminobut-3-ynoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
®-2-Aminobut-3-ynoic acid hydrochloride: The enantiomer of (S)-2-Aminobut-3-ynoic acid hydrochloride, with different stereochemistry.
Propargylglycine: Another amino acid derivative with an alkyne group, used in similar applications.
2-Aminobutyric acid: A non-chiral analog without the alkyne group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and an alkyne group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
属性
分子式 |
C4H6ClNO2 |
|---|---|
分子量 |
135.55 g/mol |
IUPAC 名称 |
(2S)-2-aminobut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H/t3-;/m0./s1 |
InChI 键 |
IWOFBVWGVMEBFC-DFWYDOINSA-N |
手性 SMILES |
C#C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C#CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


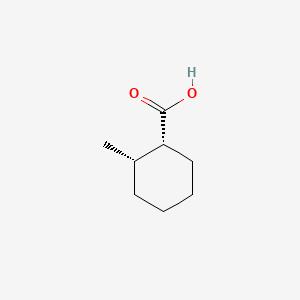
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748930.png)
![[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748940.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11748946.png)

![1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748952.png)
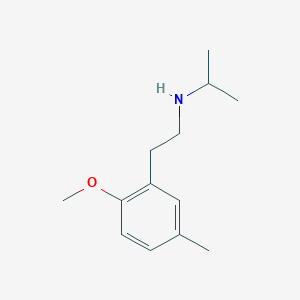


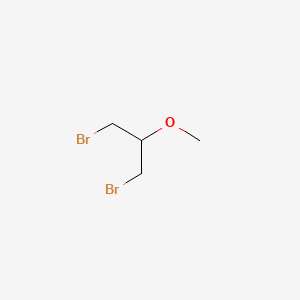
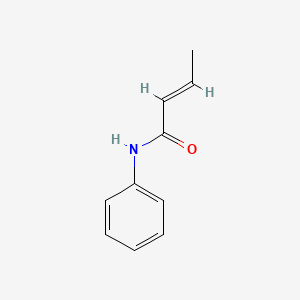
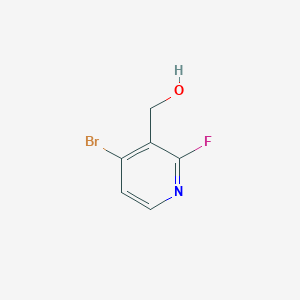
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748990.png)
methane](/img/structure/B11748992.png)
